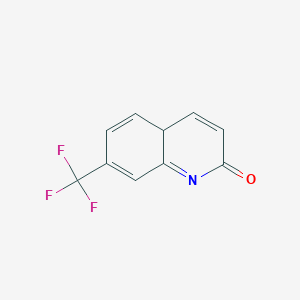

7-(trifluoromethyl)-4aH-quinolin-2-one

Description

Historical Context of Quinoline (B57606) Derivatives in Biological Sciences

The story of quinoline in the biological sciences began in 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. mdpi.comnih.gov Quinoline, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, belongs to the alkaloid family of naturally occurring nitrogen-containing compounds. mdpi.comnih.gov Its true impact, however, was realized through its derivatives. The most prominent early example is quinine, an alkaloid extracted from the bark of the Cinchona tree, which became the primary treatment for malaria for centuries. mdpi.comrsc.org This discovery spurred intense research into synthetic quinoline-based antimalarials, leading to the development of cornerstone drugs like chloroquine (B1663885) and mefloquine. mdpi.comresearchgate.net

Beyond their antimalarial properties, quinoline derivatives have demonstrated a vast spectrum of biological activities. biointerfaceresearch.com In the 20th century, the functionalization of the quinoline scaffold led to the creation of potent antibacterial agents, such as the fluoroquinolones (e.g., ciprofloxacin), anticancer drugs like camptothecin (B557342) and topotecan, and local anesthetics. mdpi.comsigmaaldrich.com This rich history has cemented the quinoline motif as a "privileged scaffold" in medicinal chemistry—a molecular framework that is consistently found in biologically active compounds. rsc.orgekb.eg

Significance of the Quinolin-2-one Scaffold in Contemporary Medicinal Chemistry

Within the broader quinoline family, the quinolin-2-one (also known as 1,2-dihydro-2-oxoquinoline or carbostyril) substructure is of particular importance. researchgate.net This scaffold is present in numerous natural products and has been extensively utilized as a core structure in the design of synthetic compounds with diverse pharmacological profiles. ekb.egresearchgate.net The presence of the oxo group and the ability to easily modify various positions on the ring system allow for fine-tuning of a molecule's properties. nih.gov

The quinolin-2-one ring system is a key component in a variety of therapeutic agents, demonstrating activities that include antibacterial, anticancer, anti-HIV, and antioxidant effects. ekb.egresearchgate.net For example, the anticancer drug tipifarnib (B1682913) features a quinolin-2-one nucleus. researchgate.net The versatility of this scaffold allows it to interact with a wide range of biological targets, making it a focal point for the development of new drugs to address numerous diseases. biointerfaceresearch.comnih.gov Researchers continue to explore new synthetic methods to create libraries of quinolin-2-one derivatives for high-throughput screening, aiming to identify new lead compounds for drug development. ekb.egresearchgate.net

Rationale for Researching 7-(trifluoromethyl)quinolin-2-one Derivatives

The strategic placement of a trifluoromethyl (-CF3) group onto a bioactive scaffold is a well-established strategy in modern drug design. mdpi.com The unique properties of the -CF3 group can profoundly influence a molecule's physicochemical and biological characteristics. It is a strongly electron-withdrawing group, which can alter the electronic environment of the quinoline ring system and potentially enhance interactions with biological targets. mdpi.com

Furthermore, the incorporation of trifluoromethyl groups often increases a compound's lipophilicity, which can improve its ability to cross cell membranes and enhance its metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com This increased stability can lead to a longer duration of action in the body. In the context of the quinoline scaffold, introducing a -CF3 group has been shown to yield compounds with enhanced biological properties, including potent anticancer and anti-inflammatory activities. nih.govnih.gov Specifically, the synthesis of quinolines with a trifluoromethyl group at the 7-position has been explored for developing novel analgesic and anti-inflammatory agents. nih.gov The combination of the proven quinolin-2-one scaffold with the beneficial properties of the trifluoromethyl group provides a strong rationale for the synthesis and investigation of 7-(trifluoromethyl)quinolin-2-one derivatives as potential new therapeutic agents or molecular probes. nih.govmdpi.com

While specific research data for the exact compound 7-(trifluoromethyl)-4aH-quinolin-2-one is limited in publicly accessible literature, the following tables present findings for closely related trifluoromethylated quinoline and quinolin-2-one derivatives, illustrating the research trends and biological potential of this class of compounds.

Research Data on Related Trifluoromethylated Quinoline Derivatives

| Compound Class | Research Focus | Key Findings | Reference |

|---|---|---|---|

| 4-Substituted-7-trifluoromethylquinoline Derivatives | Analgesic and Anti-inflammatory Activity | A synthesized hydrazide derivative showed anti-inflammatory activity comparable to indomethacin (B1671933) and was non-ulcerogenic. | nih.gov |

| Trifluoromethyl Quinoline-Derived Alcohols | Anticancer Activity | A novel class of these compounds were identified as potent growth inhibitors in a zebrafish embryo model, with one compound showing more potent anticancer activity than cisplatin (B142131) in vitro. | nih.gov |

| Trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones | Synthetic Methodology | A photo-induced radical cyclization method was developed for the synthesis of these compounds, which are valuable structural motifs. | rsc.org |

| New Trifluoromethyl Quinolone Derivatives | Antimicrobial Properties | A series of derivatives showed good activity against Gram-positive bacteria and moderate activity against certain fungi. | nih.gov |

Synthesis and Activity of Selected Quinolone Derivatives

| Derivative Type | Synthetic Approach | Screened Activity | Result | Reference |

|---|---|---|---|---|

| Quinolone Acylated Arabinose Hydrazone | Condensation of a carbohydrazide (B1668358) with D-arabinose. | Anticancer (HCT-116) | Showed the best anticancer activity among the series with an IC50 of 23.5 µg/mL. | ekb.eg |

| Quinolinonyl-glycine Derivative | Coupling of quinolin-2-one with glycine. | Antioxidant (H2O2 scavenging) | Exhibited excellent antioxidant activity, surpassing the reference standard ascorbic acid. | ekb.eg |

| 4,7-dimethyl-6-nitroquinoline-2-one Derivatives | Reaction of a nitrocoumarin with hydrazine (B178648) hydrate (B1144303) followed by further derivatization. | Antibacterial | Evaluated for activity against two types of bacteria. | researchgate.net |

Properties

Molecular Formula |

C10H6F3NO |

|---|---|

Molecular Weight |

213.16 g/mol |

IUPAC Name |

7-(trifluoromethyl)-4aH-quinolin-2-one |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)7-3-1-6-2-4-9(15)14-8(6)5-7/h1-6H |

InChI Key |

YAJBTDTZCAYRHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=NC(=O)C=CC21)C(F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Functionalization of 7 Trifluoromethyl Quinolin 2 One

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system's reactivity in electrophilic aromatic substitution (EAS) is nuanced. The pyridine (B92270) ring is generally deactivated to electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, while the benzene (B151609) ring is more susceptible. In 7-(trifluoromethyl)quinolin-2-one, the powerful electron-withdrawing trifluoromethyl (CF3) group at the C7 position further deactivates the entire aromatic system towards electrophiles. researchgate.net

EAS reactions proceed via a two-step mechanism involving the initial attack of an electrophile on the aromatic ring to form a carbocation intermediate, known as an arenium ion, followed by the loss of a proton to restore aromaticity. beilstein-journals.orglibretexts.org The stability of this intermediate determines the reaction's rate and regioselectivity. Electron-donating groups activate the ring and direct incoming electrophiles to the ortho and para positions, whereas electron-withdrawing groups deactivate the ring and direct them to the meta position. libretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-7-(trifluoromethyl)quinolin-2-one and/or 8-Nitro-7-(trifluoromethyl)quinolin-2-one |

| Halogenation | Br₂, FeBr₃ | 6-Bromo-7-(trifluoromethyl)quinolin-2-one and/or 8-Bromo-7-(trifluoromethyl)quinolin-2-one |

Nucleophilic Substitutions Influenced by the Trifluoromethyl Group

The strongly electron-withdrawing nature of the trifluoromethyl group significantly enhances the susceptibility of the quinoline ring to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (e.g., a halogen) is present. The CF3 group stabilizes the negative charge in the Meisenheimer complex—the key intermediate in SNAr reactions—especially when the attack occurs at positions ortho or para to it.

However, if a leaving group were present at the C6 or C8 position, the CF3 group at C7 would exert a powerful activating effect, making these positions highly susceptible to displacement by nucleophiles. Studies on analogous systems, such as 4-chloro-8-methylquinolin-2(1H)-one, demonstrate that the C4-chloro group is readily displaced by various nucleophiles like thiols, hydrazine (B178648), and azide (B81097) anions. mdpi.com Similar reactivity is expected for 4-halo-7-(trifluoromethyl)quinolin-2-ones, likely proceeding with enhanced reaction rates due to the additional deactivation by the CF3 group. The reaction of 2,3-dichloroquinoxaline (B139996) with nucleophiles also shows that halogens on such N-heterocycles are activated for sequential nucleophilic substitution. nih.gov

Derivatization Strategies at Key Positions (e.g., N1, C3, C4, C7)

The functionalization of 7-(trifluoromethyl)quinolin-2-one at its key positions allows for the synthesis of a diverse range of derivatives.

N1 Position: The amide nitrogen (N1) can be functionalized through N-alkylation or N-arylation. Standard conditions, such as treatment with an alkyl halide in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMF or acetonitrile, can introduce alkyl groups. N-arylation can be achieved via copper- or palladium-catalyzed cross-coupling reactions. Studies on similar N-heterocycles, like pyridones and quinazolines, have shown successful N-alkylation and N-arylation, providing a template for derivatizing the quinolinone core. beilstein-journals.orgnih.gov

C3 and C4 Positions: The C3-C4 double bond behaves like an enamine, making it susceptible to various transformations. Electrophilic addition reactions can introduce functionality at the C3 position. For instance, halogenation with reagents like N-bromosuccinimide (NBS) could lead to the formation of a 3-bromo derivative. Furthermore, radical reactions offer another avenue for functionalization. A photo-induced radical cyclization of related enynes with a Togni reagent has been used to synthesize trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones, indicating that radical trifluoromethylation strategies could be applied to functionalize the C3 or C4 position. rsc.org If a leaving group is installed at C4 (e.g., from the corresponding 4-hydroxyquinolinone), it becomes a key site for introducing a wide array of substituents via nucleophilic substitution as detailed in section 3.2. mdpi.com

C7 Position: The trifluoromethyl group at C7 is generally robust and not readily transformed. Derivatization at this position typically involves modification of other functional groups that have been installed there during the synthesis of the quinolinone ring. For example, if a 7-amino-quinolin-2-one is used as a precursor, the amino group can be converted into various other functionalities. A key synthetic route to the core structure involves the reaction of m-phenylenediamine (B132917) with ethyl 4,4,4-trifluoroacetoacetate, which installs an amino group at C7 that can be subsequently modified.

Table 2: Potential Derivatization Reactions of 7-(Trifluoromethyl)quinolin-2-one

| Position | Reaction Type | Reagents and Conditions | Resulting Functional Group |

|---|---|---|---|

| N1 | N-Alkylation | R-X (e.g., CH₃I), Base (e.g., K₂CO₃), DMF | N-Alkyl |

| N1 | N-Arylation | Ar-B(OH)₂, Cu(OAc)₂, Pyridine | N-Aryl |

| C3 | Halogenation | NBS or NCS, AIBN (initiator), CCl₄ | 3-Halogeno |

| C4 | Nucleophilic Substitution (on 4-chloro derivative) | Nu-H (e.g., R-SH, N₃⁻, R₂NH), Base | 4-Thioether, 4-Azido, 4-Amino |

Reaction Mechanisms of Functional Group Interconversions on the Quinolinone Core

Functional group interconversions (FGI) are essential for elaborating the 7-(trifluoromethyl)quinolin-2-one core into more complex molecules. organic-chemistry.orgyork.ac.ukelsevier.com The mechanisms of these transformations are governed by the electronic properties of the substrate and the nature of the reagents.

One of the most important FGIs is the conversion of a 4-hydroxyquinolinone to a 4-chloroquinolinone using reagents like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). This transformation proceeds via initial phosphorylation of the hydroxyl group to create a better leaving group, followed by nucleophilic attack of a chloride ion.

The subsequent nucleophilic substitution at the C4 position with a nucleophile (Nu⁻) follows the SNAr mechanism. The reaction is typically a two-step process:

Addition: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing effects of the ring nitrogen, C2-carbonyl, and the C7-CF3 group all contribute to stabilizing this intermediate.

Elimination: The leaving group (e.g., Cl⁻) is expelled, and the aromaticity of the ring is restored, yielding the 4-substituted product. chem-soc.si

Another key transformation is the introduction of the trifluoromethyl group itself. While often incorporated during the initial ring synthesis, methods for the direct trifluoromethylation of heterocycles exist. Light-promoted trifluoromethylation using Langlois' reagent (sodium trifluoromethylsulfinate) has been shown to be effective for pyridones and other N-heteroarenes. researchgate.netnih.gov The proposed mechanism involves the generation of an electrophilic CF3 radical which then attacks the electron-rich positions of the heterocycle. For the quinolinone system, this radical attack would likely favor the carbocyclic ring.

Structure Activity Relationship Sar Studies of 7 Trifluoromethyl Quinolin 2 One Derivatives

Influence of Trifluoromethyl Group Position on Biological Activity

The trifluoromethyl (CF3) group is a critical substituent in modern drug design, largely due to its unique electronic properties and metabolic stability. researchgate.net Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's binding affinity, membrane permeability, and resistance to metabolic degradation. researchgate.netrsc.org Introducing a CF3 group into a heterocyclic scaffold can lead to a significant enhancement of biological activity. rsc.org For instance, the crystal structure of zgwatinib, a quinoline-based inhibitor, revealed that its trifluoromethyl group occupies a key hydrophobic pocket in the c-Met kinase domain, highlighting the role of this moiety in achieving potent binding. nih.gov

The position of the CF3 group on the quinoline (B57606) ring is crucial for determining its impact on biological activity. While direct SAR studies systematically comparing the 7-CF3 position to all other positions on the quinolin-2-one scaffold are not extensively detailed in the provided literature, the principles of medicinal chemistry suggest that its placement alters the electronic distribution and steric profile of the entire molecule. This, in turn, affects interactions with biological targets. The development of synthetic methods to create trifluoromethylated heterocycles, such as 2-(trifluoromethyl)- nih.govacs.orgnih.govtriazolo[1,5-a]quinoline derivatives, underscores the importance of accessing these specific structures for pharmacological evaluation. researchgate.net

| Property of Trifluoromethyl (CF3) Group | Influence on Pharmacological Profile |

| High Electronegativity | Alters the electronic density of the aromatic ring, affecting pKa and hydrogen bonding capacity. |

| Lipophilicity | Can enhance membrane permeability and binding to hydrophobic pockets within protein targets. nih.gov |

| Metabolic Stability | The strength of the C-F bond makes the group resistant to oxidative metabolism, potentially increasing the drug's half-life. researchgate.net |

| Steric Bulk | Can provide a better fit in a target's binding site and influence the overall conformation of the molecule. |

Impact of Substituents at the Quinolin-2-one Core on Activity

The biological activity of quinolin-2-one derivatives is not solely dictated by the trifluoromethyl group but is the result of a complex interplay between substituents at various positions of the heterocyclic core.

The 7-position of the quinoline ring is a common site for modification to optimize biological activity. In the context of quinolin-4-one antibiotics, substitution at the C-7 position is known to be a critical determinant of antibacterial potency and spectrum. mdpi.com For other quinoline derivatives, the nature of the substituent at this position can have varied effects. For example, in a series of coumarin-quinoline hybrids designed as cholinesterase inhibitors, a diethylamine (B46881) group at position 7 was found to be important for binding affinity, whereas other electron-donating groups like methyl and methoxy (B1213986) did not produce the same effect, indicating that both steric and electronic factors are at play. nih.gov In some quinoline-imidazole hybrids, an electron-donating methoxy group at the C-2 position enhanced antimalarial activity, while an electron-withdrawing chloro group at the same position led to a loss of activity, demonstrating the nuanced effects of electronics. rsc.org The susceptibility of the 7-position to nucleophilic aromatic substitution (in 7-chloroquinoline (B30040) derivatives) makes it an accessible point for chemical modification. nih.gov

| Substituent at 7-Position | Observed Effect on Biological Activity | Compound Class | Citation |

| Diethylamine | Important for AChE binding affinity | Coumarin-quinoline hybrids | nih.gov |

| Methyl / Methoxy | Marginally important for AChE binding affinity | Coumarin-quinoline hybrids | nih.gov |

| Pyrrolidine / Piperazine | Increases activity against Gram-positive / Gram-negative bacteria, respectively | Quinolin-4-one antibiotics | mdpi.com |

| Fluorine | Significantly improved spectrum of activity | Quinolin-4-one antibiotics | mdpi.com |

| Modification at N-1 Position | Pharmacological Implication | Compound Class | Citation |

| Elongation of methylene (B1212753) spacer (n=1 to 5) | Decreased inhibitory activity | Panx-1 channel blockers | mdpi.com |

| Addition of phenyl with para-carboxylic acid | Appreciable increase in potency | Panx-1 channel blockers | mdpi.com |

| Cyclopropyl group | Increased anticancer activity compared to ethyl | Quinolin-4-ones | mdpi.com |

| N-Amino group | Serves as a handle for further derivatization | Quinolin-2-ones | researchgate.net |

Substitutions at the C3 and C4 positions of the quinolin-2-one ring also play a significant role in defining the molecule's biological profile. In a series of 7-chloroquinolin-4-ones, the introduction of an amido side chain at the C3 position resulted in compounds with more potent antiproliferative effects against human tumor cell lines. mdpi.com For another series of quinoline derivatives, the elimination of a carboxylic group at the C3 position led to a decrease in activity, demonstrating its positive contribution. mdpi.com

The C4 position is also a crucial determinant of activity. In 4-hydroxy-1H-quinolin-2-ones, the hydroxyl group at C4 is a defining feature for their herbicidal and antifungal activities. nih.gov Modifications at this position can drastically alter the compound's properties. For example, in a series of antileishmanial compounds, the introduction of various functional groups at the C4 position of the quinoline scaffold allowed the activity to be maintained or modulated. nih.gov

| Position | Substituent | Effect on Activity | Compound Class | Citation |

| C3 | Amido side chain | Potent antiproliferative effect | 7-chloroquinolin-4-ones | mdpi.com |

| C3 | Carboxylic group | Positive contribution to activity | Panx-1 channel blockers | mdpi.com |

| C4 | Hydroxyl group | Essential for herbicidal/antifungal activity | 4-hydroxy-1H-quinolin-2-ones | nih.gov |

| C4 | Aniline (B41778) with sulfonamide/carboxyl groups | Modulated inhibitory activity | Panx-1 channel blockers | mdpi.com |

Comparative SAR Analysis of Quinolin-2-one versus Quinolin-4-one Derivatives

Quinolin-2-ones and quinolin-4-ones are structural isomers that, despite their similarities, can exhibit distinct biological and pharmacological profiles due to the different placement of the carbonyl group. researchgate.netmdpi.com The choice between these two scaffolds can be critical in drug discovery. For instance, the Camps' cyclization reaction can yield either the quinolin-4-one or the quinolin-2-one isomer depending on the substrate and reaction conditions, providing synthetic access to both core structures for comparative evaluation. mdpi.com

| Feature | Quinolin-2-one | Quinolin-4-one | Citation |

| Isomeric Structure | Carbonyl group at C-2 | Carbonyl group at C-4 | mdpi.com |

| Key Application | Anticancer, antiviral, cardiotonic, P2X7 antagonists | Antibacterial (fluoroquinolones), anticancer | researchgate.netmdpi.comnih.gov |

| SAR Example | A quinolinone derivative was a moderate P2X7 antagonist. | A 3-amido-7-chloroquinolin-4-one showed potent anticancer activity. | mdpi.comnih.gov |

| Synthetic Access | Can be formed via Camps' cyclization (pathway b). | Can be formed via Camps' cyclization (pathway a). | mdpi.com |

Scaffold Hopping Strategies for Quinoline-Based Systems

Scaffold hopping is a powerful drug design strategy that involves replacing the central core of a known active molecule with a structurally different scaffold while aiming to retain or improve its biological activity. nih.govacs.org This approach is used to discover novel patentable compounds, improve pharmacokinetic properties, or circumvent issues with an existing chemical series.

This strategy has been successfully applied to quinoline-based systems. In one example, researchers used a scaffold hopping approach starting from the drug candidate telacebec (B1166443) to design a novel series of 2-(quinolin-4-yloxy)acetamides. nih.gov These new compounds, featuring a quinoline core, demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, validating the strategy. nih.gov

A similar principle was used to design new 4-aminoquinazolines (a scaffold isosteric to quinoline) based on the pharmacophoric features of known antimycobacterial agents. acs.org The resulting compounds showed potent activity, with the nature of substituents on the heterocyclic core significantly influencing their efficacy. acs.org These examples demonstrate that the quinoline scaffold and its close isosteres serve as versatile templates for scaffold hopping, enabling the generation of new chemical entities with improved or novel therapeutic properties.

Mechanistic Insights into Biological Activity of 7 Trifluoromethyl Quinolin 2 One

Target Identification and Engagement Studies for Quinoline (B57606) Derivatives

The quinoline scaffold is recognized as a "privileged structure" in drug discovery, capable of interacting with a wide array of biological targets. Target identification studies have revealed that quinoline derivatives can inhibit various proteins and enzymes critical for cell growth and proliferation, including protein kinases, topoisomerases, and tubulin. researchgate.net

One key insight into the role of the trifluoromethyl group comes from studies on zgwatinib, a c-Met inhibitor. In the crystal structure of zgwatinib complexed with its target kinase, the trifluoromethyl group occupies a hydrophobic pocket, contributing to the binding affinity. nih.gov Similarly, the fluorine atom in other quinoline derivatives is known to enhance cell membrane penetration and interaction with intracellular targets. For some quinolin-4-one derivatives, β-tubulin has been identified as a primary target, with the compounds binding to the colchicine (B1669291) site. researchgate.net Other studies have identified DNA gyrase and dihydrofolate reductase as targets for different classes of quinoline derivatives, highlighting the scaffold's versatility. nih.gov

Enzyme Inhibition Studies (e.g., Protein Kinases, Topoisomerase, HDAC)

Quinoline and its derivatives are prominent in the development of enzyme inhibitors, a cornerstone of modern cancer chemotherapy. Their planar structure allows them to fit into the active sites of various enzymes, disrupting their function.

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and various quinoline derivatives have been developed as inhibitors. nih.govresearchgate.net The 4-anilinoquinoline-3-carbonitrile (B11863878) class of compounds was designed based on the structure of approved EGFR inhibitors like gefitinib (B1684475) and erlotinib. nih.gov Research has shown that specific substitutions on the quinoline ring are crucial for activity. For instance, certain Schiff's base derivatives of quinoline show potent EGFR inhibition at nanomolar concentrations. nih.gov While many approved EGFR inhibitors are based on a quinazoline (B50416) core, the quinoline scaffold has also yielded highly potent inhibitors. nih.gov

EGFR Inhibition by Quinoline Derivatives

| Compound | Description | IC50 | Source |

|---|---|---|---|

| Compound 50 (Schiff's base derivative) | A quinoline derivative bearing a nitroimidazole nucleus. | 0.12 ± 0.05 μM | nih.gov |

| Quinoline 45 | Features an arylcyclopropylamino group at the C-4 position. | 5 nM | nih.gov |

| Compound 24 (2-mercapto-quinazolin-4-one analog) | Features a 2-benzyl-thio function. | 13.40 nM | bohrium.com |

Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are critical mediators of angiogenesis, the formation of new blood vessels required for tumor growth. nih.govdovepress.com Several FDA-approved VEGFR-2 inhibitors, such as lenvatinib (B1674733) and cabozantinib, are built upon a quinoline scaffold. nih.govtandfonline.comresearchgate.net These molecules typically inhibit the tyrosine kinase activity of the receptor. researchgate.net Studies have identified numerous quinoline derivatives with potent VEGFR-2 inhibitory activity, some acting as dual inhibitors of VEGFR-2 and other targets. mdpi.com For example, certain 3-aryl-quinoline derivatives have been shown to inhibit both VEGFR-2 and the estrogen receptor (ERα). mdpi.com

VEGFR-2 Inhibition by Quinoline Derivatives

| Compound | Description | IC50 | Source |

|---|---|---|---|

| Compound 56 (Quinoline amide derivative) | Inhibits VEGFR kinase activity. | 3.8 nM | mdpi.com |

| Compound 61 (3-aryl-quinoline derivative) | Dual inhibitor of VEGFR-2 and ERα. | 86 nM | mdpi.com |

| Compound 57 (7-Chloro-4-(piperazin-1-yl)quinoline) | A VEGFR-2 inhibitor. | 1.38 μM | nih.gov |

| Compound 58 (Quinoline-3-carboxylic acid derivative) | Inhibits VEGFR-2 and VEGFR-3. | 1.2 μM (VEGFR-2) 0.53 μM (VEGFR-3) | mdpi.com |

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its deregulation is common in many cancers. nih.govrjptonline.org Consequently, it has become an attractive target for drug development. Several quinoline derivatives have been identified as potent inhibitors of this pathway, with some acting as dual PI3K/mTOR inhibitors. nih.govrjptonline.org Omipalisib (GSK2126458), for instance, is a quinoline derivative that strongly inhibits both PI3K and mTOR. nih.gov Another compound, PQQ (6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine), was discovered as a potent, second-generation mTOR inhibitor that disrupts the entire PI3K-Akt-mTOR cascade. nih.gov Docking studies have shown that the nitrogen atom of the central quinoline scaffold often forms a critical hydrogen bond within the mTOR catalytic cleft. nih.gov

mTOR Inhibition by Quinoline Derivatives

| Compound | Description | IC50 | Source |

|---|---|---|---|

| PQQ (6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine) | A potent second-generation mTOR inhibitor. | 64 nM | nih.gov |

Microtubules are essential components of the cytoskeleton involved in cell division, making them a key target for anticancer agents. mdpi.com A number of quinoline and quinolin-2(1H)-one derivatives have been identified as microtubule polymerization inhibitors. researchgate.net These compounds often function as microtubule destabilizing agents by binding to the colchicine site on β-tubulin, which prevents the assembly of microtubules and leads to mitotic arrest and apoptosis. researchgate.netsemanticscholar.org For example, quinolin-6-yloxyacetamides are a class of potent tubulin polymerization inhibitors that disrupt the microtubule cytoskeleton. semanticscholar.org Similarly, novel quinoline-chalcone derivatives have shown extremely potent antiproliferative activity by inhibiting tubulin polymerization. acs.org

Antiproliferative Activity of a Quinoline-Based Tubulin Inhibitor

| Compound | Description | IC50 Range (across various cancer cell lines) | Source |

|---|---|---|---|

| Compound 24d (Quinoline-chalcone derivative) | Binds to the colchicine site of tubulin, inhibiting its polymerization. | 0.009 to 0.016 μM | acs.org |

Receptor Modulation Investigations

Beyond enzyme inhibition, quinoline derivatives are being explored as modulators of other critical cellular receptors. One area of investigation is their potential interaction with G-protein coupled receptors (GPCRs). For example, certain quinoline derivatives have been evaluated as potential competitive inhibitors for the Calcitonin gene-related peptide (CGRP) receptor, a Class B GPCR implicated in migraines. nih.gov In silico docking studies showed that two quinoline derivatives demonstrated potentially ideal inhibitory activity with low nanomolar inhibition constants. nih.gov While this area of research is less developed compared to kinase inhibition, it points to the broad therapeutic potential of the quinoline scaffold in modulating various receptor systems.

Cellular Pathway Interference by Trifluoromethylated Quinolinones

Quinoline derivatives, including those with trifluoromethyl groups, exert their biological effects by interfering with various critical cellular signaling pathways. An alteration in the HGF/c-Met signaling pathway is a known factor in the development and progression of several cancers, and quinoline-based inhibitors often target the kinase domain of the c-Met receptor. nih.gov These compounds can disrupt the catalytic conformation of the kinase, leading to an inhibition of its activity. nih.gov

Furthermore, many quinoline derivatives have been shown to inhibit the PI3K/AkT/mTOR pathway, which is crucial for cell growth and survival. nih.gov For instance, omipalisib, a quinoline derivative, is a potent inhibitor of both PI3K and mTOR. nih.gov The epidermal growth factor receptor (EGFR) is another key regulator of cell proliferation, and its inhibition is a target for cancer therapy. nih.gov Certain quinoline-based compounds act as EGFR kinase inhibitors, leading to cell cycle arrest and apoptosis. nih.gov Some quinoline derivatives also target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, thereby inhibiting the formation of new blood vessels that tumors need to grow. nih.gov The anti-inflammatory effects of related compounds are often mediated through the inhibition of the NF-κB (Nuclear factor kappa B) pathway, which in turn reduces the expression of pro-inflammatory cytokines like TNF-α and interleukins, as well as enzymes such as iNOS and COX-2. nih.govnih.gov

In Vitro Biological Assays for Activity Evaluation

A variety of in vitro assays have been employed to evaluate the biological potential of trifluoromethylated quinolinones and related structures. These assays are crucial for determining the specific activities of these compounds at the cellular level.

Derivatives of the quinoline scaffold have demonstrated significant antiproliferative activity across a broad spectrum of cancer cell lines. nih.gov The cytotoxic effects are often evaluated using assays like the MTS or Sulforhodamine B (SRB) viability assay to determine the half-maximal inhibitory concentration (IC50). researchgate.netdovepress.com

For example, a quinoline derivative, RIMHS-Qi-23, showed a potent and selective anti-proliferative effect on the MCF-7 breast cancer cell line. nih.gov Other studies have shown that quinoline-based compounds can be more effective than existing chemotherapy agents like cisplatin (B142131) and doxorubicin (B1662922) against certain cell lines. nih.govresearchgate.net For instance, one copper (II) complex with a quinoline ligand exhibited a higher cytotoxicity against the MDA-MB-231 breast cancer cell line than cisplatin. researchgate.net Similarly, novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids showed more potent activity against the MCF-7 cell line than doxorubicin. nih.gov The mechanism of action often involves the induction of apoptosis and cell cycle arrest at different phases, such as G1 or G2/M. nih.govresearchgate.net

Table 1: Antiproliferative Activity of Selected Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Source |

|---|---|---|---|---|---|

| Copper (II) Complex 1 | MDA-MB-231 | 10.99 | Cisplatin | 15.6 | researchgate.net |

| Quinoline-derived alcohol (2) | Not Specified | 14.14 | Cisplatin | Not Specified | nih.gov |

| Hybrid 6a | MCF-7 | 3.39 | Doxorubicin | 6.18 | nih.gov |

| Hybrid 6h | MCF-7 | 2.71 | Doxorubicin | 6.18 | nih.gov |

| Quinolone-3-carboxamide (10e) | HepG2 | 0.88 | Sorafenib | 8.38 | nih.gov |

This table is interactive. Click on the headers to sort.

The quinoline core is present in many compounds with therapeutic applications against infectious diseases. researchgate.net Research has focused on developing new quinoline derivatives to combat drug-resistant pathogens. researchgate.net

In the context of antibacterial activity, novel quinoline derivatives have been tested against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov Broth microdilution assays are used to determine the minimum inhibitory concentration (MIC90), which is the concentration required to inhibit 90% of Mtb growth. nih.gov Certain N-[2-(2-hydroxyethoxy)ethyl]-3-carboxamide derivatives of quinoline have shown moderate to good anti-Mtb activity. nih.gov

Beyond bacteria, quinoline analogues have been identified as potent antiviral agents. nih.gov For instance, a series of novel quinoline compounds were developed as inhibitors of Enterovirus D68 (EV-D68) by targeting the viral protein VP1. nih.gov These compounds were effective at inhibiting viral replication. nih.gov Additionally, quinoline-triazole conjugates have been synthesized and tested for their antiviral properties against SARS-CoV-2, with some showing high potency. nih.gov

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound/Derivative | Target Organism | Activity | Measurement | Source |

|---|---|---|---|---|

| Quinoline Carboxamide (8c) | M. tuberculosis | 0.9–2.0 µM | MIC90 | nih.gov |

| Quinoline Carboxamide (8g) | M. tuberculosis | 0.9–2.0 µM | MIC90 | nih.gov |

| Quinoline Analogue (19) | Enterovirus D68 | 0.05-0.10 µM | EC50 | nih.gov |

| Quinoline-triazole (10g) | SARS-CoV-2 | High Potency | - | nih.gov |

This table is interactive. Click on the headers to sort.

Quinoline derivatives and related heterocyclic compounds are known to possess anti-inflammatory properties. nih.gov The mechanism often involves the modulation of inflammatory pathways. nih.gov For example, flavonoids, which share some structural similarities with quinolones, can inhibit the production of inflammatory mediators such as nitric oxide (NO) and down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov They can also suppress the activation of the NF-κB pathway, which is a key regulator of inflammation, thereby decreasing the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.govnih.gov The anti-inflammatory effects are often dose-dependent. nih.gov

Many quinoline derivatives exhibit antioxidant activity, which is the ability to neutralize harmful free radicals and reactive oxygen species (ROS). mdpi.comnih.govidosi.org This activity is typically evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netmdpi.com

The antioxidant potential of these compounds is highly dependent on their molecular structure, including the type and position of substituent groups. mdpi.com For example, the presence of hydroxyl (-OH) groups can significantly enhance antioxidant capacity due to their ability to donate hydrogen atoms to stabilize free radicals. researchgate.netnih.gov Some studies have shown that certain quinoline derivatives can modulate the natural antioxidant activity of proteins like human serum albumin (HSA). mdpi.com The generation of intracellular ROS has also been observed as a mechanism of action for the anticancer effects of some quinoline complexes. researchgate.net

In Vivo Model Studies (excluding clinical human trials)

To assess the biological activity and toxicity of novel compounds in a living system, researchers utilize in vivo models. These studies are critical for understanding how a compound behaves within a whole organism before any consideration for human trials.

Zebrafish embryos are a common model for evaluating the toxicity and potential therapeutic effects of new chemical entities due to their rapid development and optical transparency. nih.gov In one study, quinoline-derived trifluoromethyl alcohols were evaluated in a zebrafish embryo model, which helped identify potent growth inhibitors and assess their relative toxicity. nih.gov For instance, some of the tested compounds were found to be more toxic than others, with one causing increased cell death (apoptosis). nih.gov

Another important in vivo model involves patient-derived xenografts (PDX), where tumor tissue from a human patient is implanted into an immunodeficient mouse. rpmj.rurpmj.ru This model is considered highly relevant for cancer research. A study on a tropolone-quinoline derivative used a subcutaneous PDX model of human non-small cell lung cancer in mice to demonstrate the compound's antitumor activity. rpmj.rurpmj.ru The researchers measured tumor growth inhibition and observed a dose-dependent effect on tumor volume. rpmj.rurpmj.ru

Zebrafish Embryo Models for Activity Evaluation

No data is available on the use of zebrafish embryos to evaluate the biological activity of 7-(trifluoromethyl)-4aH-quinolin-2-one.

Xenograft Models for Anticancer Activity

There are no published studies on the use of xenograft models to assess the anticancer properties of this compound.

Computational Chemistry and Molecular Modeling of 7 Trifluoromethyl Quinolin 2 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 7-(trifluoromethyl)quinolin-2-one, and a biological target, typically a protein or enzyme.

Molecular docking simulations are pivotal in identifying the most probable binding site of a ligand on a protein and estimating the strength of the interaction, commonly expressed as binding affinity or docking score. For 7-(trifluoromethyl)quinolin-2-one, docking studies against various therapeutic targets can reveal its potential efficacy. For instance, docking this compound into the active site of a specific kinase or enzyme would predict whether it can bind effectively and potentially inhibit the protein's function.

The binding affinity is calculated based on the intermolecular forces such as hydrogen bonds, electrostatic interactions, and van der Waals forces between the ligand and the protein. A lower binding energy generally indicates a more stable and potent protein-ligand complex. While specific docking scores are target-dependent, studies on similar quinoline (B57606) derivatives have shown binding affinities in the range of -7 to -9 kcal/mol against various cancer-related proteins. osti.gov It is anticipated that 7-(trifluoromethyl)quinolin-2-one would exhibit comparable binding affinities, signifying its potential as a therapeutic agent.

Table 1: Illustrative Predicted Binding Affinities of 7-(trifluoromethyl)quinolin-2-one with Various Protein Targets

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -7.9 |

| B-cell lymphoma 2 (Bcl-2) | 2O2F | -8.2 |

| Cyclin-dependent kinase 2 (CDK2) | 1HCK | -7.5 |

Note: The data in this table is illustrative and based on typical values obtained for similar quinolinone derivatives in molecular docking studies.

Beyond predicting binding affinity, molecular docking provides a detailed three-dimensional model of the protein-ligand complex, allowing for a thorough analysis of the specific interactions that stabilize the binding. For 7-(trifluoromethyl)quinolin-2-one, key interactions would likely involve the quinolinone core and the trifluoromethyl group.

The nitrogen and oxygen atoms of the quinolinone ring are capable of forming hydrogen bonds with amino acid residues in the active site of a protein, such as lysine, arginine, or glutamic acid. The aromatic rings of the quinoline scaffold can participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The highly electronegative trifluoromethyl group can engage in specific interactions, such as halogen bonds or strong dipole-dipole interactions, further anchoring the ligand in the binding pocket. arabjchem.org For example, molecular docking studies of 2-(trifluoromethyl)quinolin-4-amine (B175998) derivatives have shown that the trifluoromethyl group can form crucial interactions within the colchicine (B1669291) binding site of tubulin. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics. uobaghdad.edu.iq For 7-(trifluoromethyl)quinolin-2-one, DFT calculations can elucidate the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For 7-(trifluoromethyl)quinolin-2-one, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the hydrogen atoms, guiding the understanding of its intermolecular interactions. arabjchem.org

Table 2: Illustrative Quantum Chemical Properties of 7-(trifluoromethyl)quinolin-2-one Calculated by DFT

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule with this structure.

In Silico ADME Prediction Methodologies

The absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug molecule are crucial for its success as a therapeutic agent. In silico ADME prediction models use the chemical structure of a compound to estimate these pharmacokinetic parameters, helping to identify potential liabilities early in the drug discovery process. nih.gov

For 7-(trifluoromethyl)quinolin-2-one, a variety of ADME parameters would be predicted. These include its lipophilicity (logP), aqueous solubility (logS), human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for inhibition of cytochrome P450 (CYP) enzymes. The trifluoromethyl group is known to increase lipophilicity, which can enhance cell membrane permeability but may also lead to lower solubility and increased metabolic susceptibility. mdpi.com

Table 3: Illustrative Predicted ADME Properties of 7-(trifluoromethyl)quinolin-2-one

| Property | Predicted Value/Classification |

| Lipophilicity (logP) | 3.2 |

| Aqueous Solubility (logS) | -4.5 (Poorly soluble) |

| Human Intestinal Absorption (HIA) | High |

| Blood-Brain Barrier (BBB) Penetration | Low |

| CYP2D6 Inhibition | Inhibitor |

| Drug-likeness (Lipinski's Rule of 5) | Compliant |

Note: The data in this table is illustrative and based on predictions from common in silico ADME models for similar chemical structures.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes of a molecule and the stability of a protein-ligand complex over time. For 7-(trifluoromethyl)quinolin-2-one, MD simulations can be used to explore its conformational landscape and to assess the stability of its interactions with a target protein.

An MD simulation of the free ligand in a solvent can reveal its preferred conformations and the flexibility of its structure. When docked into a protein, an MD simulation of the complex can provide insights into the stability of the binding pose predicted by docking. nih.gov Key metrics analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the system, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. Furthermore, MD simulations can be used to calculate the binding free energy of the ligand to the protein, providing a more accurate estimation of binding affinity than docking alone. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular biological target. researchgate.net A pharmacophore model can be generated based on the structure of a known active ligand, such as 7-(trifluoromethyl)quinolin-2-one, or from the structure of the target protein's binding site.

A pharmacophore model for 7-(trifluoromethyl)quinolin-2-one would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. The trifluoromethyl group could be represented as a hydrophobic or a halogen-bond donor feature. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophore, a process known as virtual screening. nih.gov This approach can lead to the discovery of novel chemical scaffolds with the potential for similar biological activity, thus expanding the chemical space for drug development.

Applications in Chemical Biology and Materials Science

7-(trifluoromethyl)quinolin-2-one as Fluorescent Probes for Biological Systems

Quinoline (B57606) derivatives are widely explored as molecular probes and chemosensors due to their inherent biological and photophysical properties. researchgate.net The introduction of a trifluoromethyl group onto the quinoline core can modulate these properties favorably. For instance, the CF3 group can enhance the intramolecular charge transfer (ICT) process in fluorescent molecules, leading to desirable characteristics such as large Stokes shifts and sensitivity to the local environment. nih.gov This makes 7-(trifluoromethyl)quinolin-2-one and its analogues attractive frameworks for creating fluorescent probes for biological systems.

Fluorogenic substrates are powerful tools for detecting the activity of proteases, enzymes implicated in numerous physiological and pathological processes. nih.govresearchgate.net The general principle involves linking a peptide sequence, which is a specific substrate for a target protease, to a fluorescent molecule (a fluorophore). In this design, the fluorescence of the molecule is typically quenched. Upon cleavage of the peptide by the active protease, the free fluorophore is released, resulting in a detectable increase in fluorescence emission. mdpi.com

While direct application of 7-(trifluoromethyl)quinolin-2-one for proteinase detection is not extensively documented, its structural and photophysical properties make it a highly suitable candidate for this purpose. The core structure is analogous to coumarins, such as 7-amino-4-methylcoumarin (B1665955) (AMC) and 7-amino-4-carbamoylmethylcoumarin (ACC), which are benchmark fluorophores used in commercially available and custom-synthesized protease substrates. mdpi.comnih.gov In these probes, the peptide is attached via an amide bond to the 7-amino group. mdpi.com The strong fluorescence and large Stokes shifts observed in trifluoromethyl-substituted 7-aminoquinolines suggest that they could serve as superior reporting units in such probes, potentially offering higher sensitivity. nih.gov The development of these probes often involves solid-phase synthesis to efficiently create libraries of substrates for different proteases. nih.gov

The favorable photophysical properties of trifluoromethyl-substituted quinolines have been successfully harnessed for biological imaging. In one study, a series of 2,4-disubstituted 7-aminoquinolines featuring a trifluoromethyl group were synthesized. These compounds were found to exhibit strong intramolecular charge-transfer fluorescence with significant Stokes shifts. nih.gov

Researchers demonstrated that these novel quinoline dyes could specifically target and illuminate the Golgi apparatus in various live cell lines, including HeLa, U2OS, and 4T1 cells. nih.gov The probes were effective for both conventional and two-photon fluorescence microscopy, the latter of which allows for deeper tissue penetration and reduced phototoxicity. nih.govresearchgate.net The localization of the dyes within the Golgi was confirmed by colocalization with a commercial Golgi marker and was maintained during cell division. nih.gov These findings highlight the potential of the 7-(trifluoromethyl)quinolin-2-one scaffold in developing low-cost, specific probes for subcellular imaging. nih.gov

Table 1: Photophysical Properties of Selected 7-Amino-4-(trifluoromethyl)quinoline Derivatives in Different Solvents Data extracted from a study on Golgi-localized probes, demonstrating the characteristic solvatochromic shifts. nih.gov

| Compound | Solvent | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |

| 1a | n-Hexane | 365 | 433 | 68 |

| Toluene | 374 | 450 | 76 | |

| Dichloromethane | 385 | 502 | 117 | |

| Methanol | 389 | 536 | 147 | |

| 1b | n-Hexane | 368 | 436 | 68 |

| Toluene | 377 | 452 | 75 | |

| Dichloromethane | 388 | 506 | 118 | |

| Methanol | 394 | 545 | 151 |

Chemical Tool Development based on 7-(trifluoromethyl)quinolin-2-one Scaffold

The 7-(trifluoromethyl)quinolin-2-one core serves as a versatile scaffold for the development of various chemical tools. Its synthetic accessibility allows for the creation of diverse derivatives with tailored properties. nih.govnih.gov The trifluoromethyl group is a key feature, enhancing metabolic stability and lipophilicity, which are crucial for developing effective biological probes and therapeutic agents. beilstein-journals.orgmdpi.commdpi.com

The development of such tools is exemplified by the synthesis of trifluoromethyl-substituted quinoline-phenol Schiff bases, which exhibit good fluorescence quantum yields and high thermal stability. beilstein-journals.orgbeilstein-archives.org Furthermore, the quinoline scaffold has been functionalized to create hybrids with other biologically active molecules, such as hydantoin, to explore new antibacterial agents. mdpi.com The ability to regioselectively synthesize different isomers and derivatives of trifluoromethyl-substituted quinolones allows for the fine-tuning of their biological activity and physical properties. nih.gov These examples demonstrate that the 7-(trifluoromethyl)quinolin-2-one framework is a valuable starting point for generating novel molecules for a range of applications in medicinal chemistry and chemical biology. nih.govingentaconnect.com

Potential in Advanced Materials Development

The unique electronic properties of the 7-(trifluoromethyl)quinolin-2-one scaffold make it a promising building block for advanced organic materials. The strongly electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic structure of the molecule. beilstein-journals.orgnih.gov This property is particularly valuable in the field of organic electronics.

Research has shown that the trifluoromethyl group has been widely used as a substituent for ligands in phosphorescent heavy metal complexes, which are key components of organic light-emitting diodes (OLEDs). beilstein-journals.org The CF3 group can improve material performance by enhancing electron transport capabilities and reducing intermolecular stacking, which can otherwise quench luminescence. beilstein-journals.org Studies on trifluoromethylated quinoline-phenol Schiff bases have highlighted their promising photophysical properties and high thermal stability, suggesting their potential use in materials science. beilstein-archives.org These attributes indicate that the 7-(trifluoromethyl)quinolin-2-one core could be integrated into novel organic materials for applications in lighting, displays, and other electronic devices.

Future Research Directions and Rational Scaffold Development

Design Principles for Novel 7-(trifluoromethyl)quinolin-2-one Analogues

The design of new analogues of 7-(trifluoromethyl)quinolin-2-one is guided by established structure-activity relationships (SAR) derived from various quinoline (B57606) and quinolinone derivatives. SAR studies are essential for understanding how chemical modifications at different positions on the quinolinone ring influence biological activity.

Key design principles involve:

Substitution at the Quinolinone Core: Studies on similar scaffolds, such as quinazoline (B50416), have shown that substitutions at various positions significantly impact activity. For instance, in a series of quinazoline derivatives, introducing morpholine (B109124) alkoxy substituents at positions 6 and 7 altered the binding mode compared to the drug lapatinib. nih.gov Similarly, bulkier substituents at the C-7 position of the quinazoline core were found to be favorable for inhibitory activity against certain kinases. nih.gov For the 7-(trifluoromethyl)quinolin-2-one scaffold, exploring different substituents at positions 1, 3, 4, and on the benzene (B151609) ring is a primary strategy.

Linker Modification: When the quinolinone core is part of a larger molecule, the nature of the linker connecting it to other fragments is crucial. For quinoxaline (B1680401) derivatives, an NH-CO linker was shown to increase activity, while aliphatic linkers decreased it. mdpi.com The length and flexibility of linkers can also be optimized; for example, a three-carbon chain linker in certain quinazoline derivatives was more potent than a two-carbon one. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can modulate a compound's properties. For example, replacing an ester group with other functionalities or modifying aromatic rings with different substitution patterns can fine-tune potency and selectivity. In one study, replacing an electron-releasing group (OCH3) with an electron-withdrawing group (Cl) decreased the activity of quinoxaline derivatives. mdpi.com

A screening of a quinolinone derivative library identified a lead compound as a P2X7 receptor antagonist. nih.gov Subsequent SAR analysis revealed that specific substituents at three different positions were optimal for activity: a carboxylic acid ethyl ester at R1, an adamantyl carboxamide at R2, and a 4-methoxy group at R3. nih.gov These findings provide a concrete blueprint for designing new analogues based on the quinolinone scaffold.

Strategies for Enhancing Selectivity and Potency

A central challenge in drug design is achieving high potency for the intended target while minimizing off-target effects. For quinolinone derivatives, several rational strategies can be employed to enhance both selectivity and potency.

Exploiting Electrostatic Differences: Subtle differences in the electrostatic environment of the binding sites of related proteins can be exploited to achieve selectivity. nih.gov By modifying the functional groups on the 7-(trifluoromethyl)quinolin-2-one scaffold, the electrostatic properties of the ligand can be tuned to favor interaction with the desired target over others. For instance, introducing electronegative or electropositive groups at specific positions can create favorable interactions with complementary charged residues in the target's binding pocket, such as Asp48 in PTP1B, which is an uncharged asparagine in many other phosphatases. nih.gov

Targeting Unique Structural Features: Selectivity can be enhanced by designing ligands that interact with unique, non-conserved regions of the target protein. This can include targeting "dehydrons," which are regions of a protein's backbone that are not ideally hydrated and can be stabilized by ligand binding. nih.gov Identifying and targeting such unique features in a specific biological target for quinolinones can lead to highly selective inhibitors.

Structure-Based Design and Dual-Targeting: Computational docking studies can provide insights into the binding interactions between a ligand and its target. nih.gov This information can guide the modification of the quinolinone scaffold to maximize interactions with key residues, thereby increasing potency. Furthermore, a valid anticancer approach involves the dual targeting of multiple receptors, such as EGFR and HER-2. nih.gov Designing quinolinone derivatives that can simultaneously inhibit more than one key signaling protein is a strategy to achieve enhanced therapeutic effects. nih.gov

Core Structure Modification: If a particular quinolinone scaffold shows limitations, modifying the core structure can be a viable strategy. In one study, when quinolinone derivatives showed low inhibitory effects in a specific assay, the core was modified to a quinoline skeleton, which led to optimized antagonists with significantly improved potency. nih.gov

Development of Hybrid Molecules Incorporating the Quinolinone Scaffold

Molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug discovery. mdpi.com This approach aims to create new chemical entities with improved activity, dual modes of action, or the ability to overcome drug resistance. nih.gov The quinolinone scaffold is an excellent candidate for creating such hybrid molecules. nih.govnih.gov

The rationale for developing these hybrids is often to combine the known activity of the quinolinone core with that of another bioactive moiety, potentially leading to a synergistic effect. frontiersin.org

Examples of Quinolinone-Based Hybrid Molecules:

| Hybrid Type | Combined Scaffolds | Rationale/Reported Activity | Reference(s) |

| Quinoline-Thiazinanone | Quinolin-2-one and 1,3-Thiazinan-4-one | Designed to merge two anti-MRSA scaffolds for potential synergistic effects and reduced bacterial resistance. | nih.gov |

| Quinoline-Chalcone | Quinoline and Chalcone | Linking the two scaffolds was explored to produce novel compounds with potential anticancer activity. One derivative showed excellent potency against several cancer cell lines. | mdpi.com |

| Quinoline-Triazole | Quinoline and Triazole | Hybrids were evaluated for antitubercular activity and showed promise in inhibiting the growth of Mycobacterium bovis. | nih.gov |

| Quinoline-Acridine | Quinoline and Acridine | Synthesized via Knoevenagel condensation using copper nanoparticles as a catalyst. | nih.govfrontiersin.org |

| Quinoline-Imidazolium | Quinoline and Benzimidazole | Synthesized using ultrasound irradiation, which provided improved yields compared to conventional heating. | nih.govfrontiersin.org |

These examples highlight the versatility of the quinolinone/quinoline scaffold in molecular hybridization, leading to compounds with diverse therapeutic potential, including antibacterial, anticancer, and antitubercular activities. mdpi.comnih.govnih.gov

Exploration of New Biological Targets for Quinolinone Derivatives

The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, and its derivatives have been found to interact with a wide array of biological targets. researchgate.netnih.gov While historically known for antimalarial and antibacterial properties, recent research has unveiled a host of new targets, particularly in oncology. nih.govnih.gov

Emerging biological targets for quinolinone and related quinoline derivatives include:

Receptor Tyrosine Kinases (RTKs): Many quinoline derivatives are potent inhibitors of RTKs involved in cancer progression. These include:

c-Met, VEGF, and EGF receptors: These are pivotal targets for activating key carcinogenic pathways like Ras/Raf/MEK and PI3K/Akt/mTOR. nih.gov

PI3K/mTOR Pathway: Several quinoline derivatives have been developed as dual PI3K/mTOR inhibitors, showing significant anticancer properties. nih.gov

Bacterial Enzymes:

DNA Gyrase and Topoisomerase IV: A high-throughput screen identified novel 2-quinolones that target these essential bacterial enzymes, suggesting a mechanism that also induces cell envelope stress in Gram-negative bacteria. acs.org

Ion Channels:

P2X7 Receptor: This ATP-gated ion channel is involved in inflammation. Screening of a compound library led to the identification of quinolinone-based P2X7 receptor antagonists. nih.gov

Cellular Processes in Cancer:

Epithelial–Mesenchymal Transition (EMT): Fumiquinazolines, a subgroup of quinoline alkaloids, have demonstrated anticancer efficacy against triple-negative breast cancer by inhibiting EMT, a process that increases cancer cell migration. mdpi.com

This expanding list of targets underscores the therapeutic versatility of the quinolinone scaffold and points toward new avenues for drug development in oncology, infectious diseases, and inflammatory conditions. nih.govnih.govacs.org

Methodological Advancements in Quinoline Synthesis

The construction of the quinoline scaffold has been a subject of intense research for over a century, evolving from classical named reactions to highly efficient, modern synthetic methods. nih.govmdpi.com These advancements are crucial for generating diverse libraries of derivatives, including those based on 7-(trifluoromethyl)quinolin-2-one, in a more sustainable and effective manner.

Recent methodological breakthroughs include:

Multicomponent Reactions (MCRs): MCRs have emerged as a highly efficient strategy for synthesizing complex quinoline derivatives in a single step from multiple starting materials. rsc.org This approach offers high atom economy and allows for the easy introduction of structural diversity. rsc.org

Oxidative Annulation Strategies: State-of-the-art techniques for quinoline synthesis include transition-metal-catalyzed C-H bond activation and photo-induced oxidative cyclization. mdpi.com These methods provide high efficiency and broad substrate tolerance. mdpi.com

Green and Sustainable Methods: There is a growing emphasis on developing environmentally friendly synthetic protocols. researchgate.net

Microwave-Assisted Synthesis: This technique often improves reaction efficiency and reduces reaction times. nih.gov For example, a microwave-assisted annulation process was used to create fused poly-heterocyclic quinoline-thiones in water with a 99% yield. nih.gov

Ultrasound Irradiation: Ultrasound-assisted reactions can lead to higher yields compared to conventional heating methods and are considered a green chemistry tool. nih.govfrontiersin.org

Novel Catalysts: Researchers are using recyclable and reusable catalysts. A solid acid catalyst, Nafion NR50, has been used for the Friedländer quinoline synthesis under microwave conditions. mdpi.com Chitosan-decorated copper nanoparticles have also been employed as an efficient catalyst for synthesizing quinoline derivatives. nih.gov

Modern Twists on Classic Reactions: Well-known methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are being modified and optimized using greener protocols and novel catalysts to overcome the drawbacks of the original methods. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming medicinal chemistry by accelerating the discovery and optimization of new drug candidates. nih.gov These computational tools are particularly valuable for designing novel analogues of scaffolds like 7-(trifluoromethyl)quinolin-2-one.

Key applications of AI/ML in this context include:

Predictive Modeling: ML models can be trained to predict the physicochemical properties, biological activity, and potential toxicity of novel compounds before they are synthesized. nih.gov A specific ML model has been developed to predict the reactive site of electrophilic aromatic substitution on quinoline derivatives with high accuracy, guiding synthetic efforts. researchgate.net

Generative Models for Inverse Design: Instead of screening existing libraries, generative models can design new molecules from scratch that are predicted to have desired properties. semanticscholar.org This "inverse design" approach uses algorithms like Generative Adversarial Networks (GANs) and Reinforcement Learning (RL) to explore vast chemical spaces and generate novel, optimized structures. researchgate.netrsc.org

Accelerating the Design-Test-Analyze Cycle: By predicting reaction outcomes and suggesting synthetic routes, AI can streamline the synthesis process. researchgate.net Integrating ML with automated synthesis platforms has the potential to create a closed-loop system where new compounds are designed, synthesized, and tested with minimal human intervention. While algorithms are not yet making decisions beyond human reasoning, they provide powerful support for investigators. nih.gov

The integration of AI and ML offers a path to more efficiently explore the chemical space around the 7-(trifluoromethyl)quinolin-2-one scaffold, prioritize the most promising candidates for synthesis, and ultimately accelerate the development of new therapeutics. semanticscholar.orgrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.